molecular formula C28H58NO7P B163694 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine CAS No. 85405-03-4

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine

Cat. No. B163694
CAS RN: 85405-03-4
M. Wt: 551.7 g/mol
InChI Key: UVHUBDICYDPLIO-HHHXNRCGSA-N
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Description

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also referred to as C16-02:0 PC, is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It has an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .


Synthesis Analysis

The synthesis of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine involves a series of steps, including the formation of 2-acyl-1-alkyl-sn-glycero-3-phosphocholine, in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and butanoyl respectively . A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described .


Molecular Structure Analysis

The molecular formula of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is C28H58NO7P . It has a molecular weight of 551.7 g/mol . The structure includes an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .


Chemical Reactions Analysis

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester . It is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine are largely determined by its molecular structure. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester .

Scientific Research Applications

Enzymatic Activity Assay

This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . These assays are crucial for studying the enzyme’s role in lipid metabolism and its association with cardiovascular diseases .

Physicochemical Property Studies

Researchers use 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine to study its physicochemical properties and interactions with peptides, particularly those derived from the C-terminal domains of human apolipoprotein E . This is significant for understanding lipid-protein interactions in biological membranes.

PAF Receptor Ligand Research

As a platelet-activating factor (PAF) receptor ligand , this compound initiates receptor-mediated responses in platelets and various cells, with implications for inflammation and thrombosis research. It has a high affinity for rabbit platelet PAF receptors .

Phosphoinositide Metabolism

The compound has been shown to stimulate phosphoinositide metabolism in hippocampal cell lines, which is essential for understanding signal transduction pathways in neurons .

Lipid Pool Component Analysis

It is identified as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles, which are relevant to atherosclerosis and cardiovascular health .

PPARγ Agonism

This phospholipid acts as a high-affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor gamma) , which plays a role in lipid metabolism and inflammation .

properties

IUPAC Name

[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUBDICYDPLIO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Michelon, MLB da Silva, A Matthiensen, E Silva… - Chemosphere, 2021 - Elsevier
Studies on the antimicrobial effects of microalgae extracts are commonly reported using algae biomass grown in sterile synthetic mineral medium and controlled laboratory conditions. …
Number of citations: 10 www.sciencedirect.com
W Michelon - 2021 - repositorio.ufsc.br
The removal of pollutants from wastewater using microalgae-based processes has gained considerable attention, due to its efficiency in the treatment and potential generation of …
Number of citations: 0 repositorio.ufsc.br

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